molecular formula C14H19N3O3 B2811968 Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate CAS No. 925052-31-9

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Cat. No. B2811968
M. Wt: 277.324
InChI Key: REPXBYRMAGIWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (abbreviated as EAPC) is an organic compound that is widely used in scientific research. It is a white crystalline powder with a melting point of 102-104°C. EAPC is a derivative of piperazine, an organic compound with a wide range of applications in medicinal chemistry and pharmaceuticals. EAPC is an important intermediate used in the synthesis of various drugs, including anticonvulsants, anxiolytics, antidepressants, and antipsychotics. EAPC has also been used in the synthesis of the anti-inflammatory drug ibuprofen.

Scientific Research Applications

Synthesis of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and explored for their biological activities, including antimicrobial, antilipase, and antiurease activities. These compounds contain various moieties such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, demonstrating the chemical versatility and potential therapeutic applications of these derivatives (Başoğlu et al., 2013).

Intermediate for Anti-Hypertensive Drugs

An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in the production of the anti-hypertensive agent Doxazosin, has been described. This showcases the role of ethyl piperazine-1-carboxylate derivatives in the pharmaceutical industry, particularly in the synthesis of medications addressing cardiovascular health (Ramesh et al., 2006).

Synthesis of Piperidine Substituted Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce derivatives with notable antibacterial and antifungal activities. This research emphasizes the chemical adaptability of ethyl piperazine-1-carboxylate derivatives in generating compounds with potential antimicrobial properties (Shafi et al., 2021).

Antimicrobial Activity of Pyridine Derivatives

The modification of ethyl piperazine-1-carboxylate derivatives to create 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives has been explored. These compounds exhibit variable and modest antimicrobial activity, demonstrating the potential of these derivatives in developing new antimicrobial agents (Patel et al., 2011).

Crystal Structure Analysis

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product from the reaction of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been determined. This study provides insight into the molecular conformation of such derivatives, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).

properties

IUPAC Name

ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPXBYRMAGIWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.